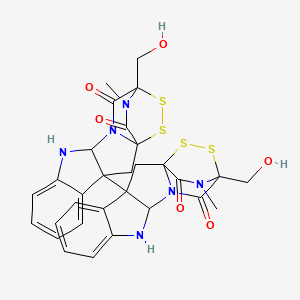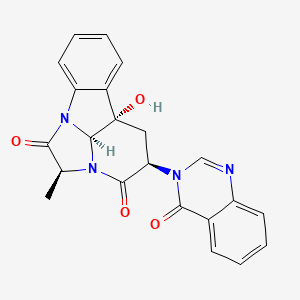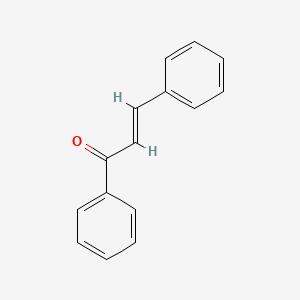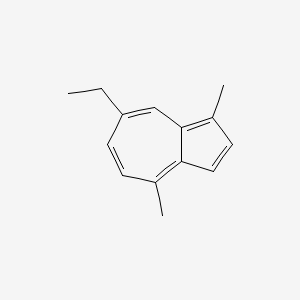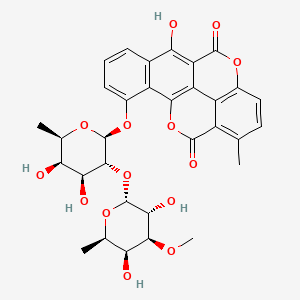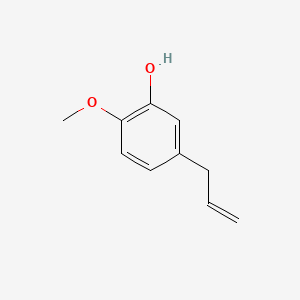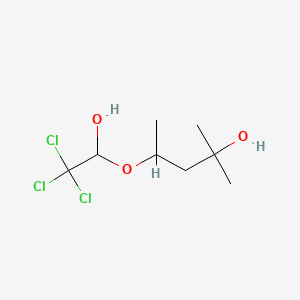
Chloralodol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloralodol is a tertiary alcohol.
Chlorhexadol is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
Chlorhexadol is a sedative and hypnotic which is regulated in the United States as a Schedule III controlled substance. It is a derivative of chloral hydrate.
Aplicaciones Científicas De Investigación
Chloralodol in Cardiovascular Research
Chloralodol has been used in cardiovascular research, particularly in animal studies. It's noted for potentially interacting with alpha-adrenergic receptors. For example, a study found that chloralose, a related compound, altered systemic arterial pressure and heart rate responses in lambs, suggesting an interaction with alpha-receptors (Covert, Drummond, & Gimotty, 1988). Furthermore, chloralose's impact on oxygen metabolism and catecholamine secretion has been investigated, highlighting its influence on cardiorespiratory reflexes in animal studies (Covert et al., 1992).
Chloralodol in Anesthetic Research
Chloralodol, particularly α-chloralose, is used as an anesthetic in physiological research due to its relatively minimal suppression of central nervous system functions compared to other anesthetics. It has been used in neurophysiologic studies, although its effects on neuron activity in specific brain regions have been noted (Collins, Kawahara, Homma, & Kitahata, 1983). Another study highlighted chloralose as a safe anesthetic for longitudinal studies in animals, without causing significant toxicity (Grad, Witten, Quan, McKelvie, & Lemen, 1988).
Chloralodol in Environmental and Toxicological Studies
Chloralodol-related compounds, such as chlorothalonil, have been studied for their environmental impact and toxicity. For example, chlorothalonil's oxidative stress effects on estuarine animals were evaluated, showing its potential harmful effects on aquatic life (Barreto et al., 2018). Additionally, the genotoxic potential of chlorothalonil drift from agricultural fields was assessed, providing insights into its environmental risks (Garron et al., 2012).
Propiedades
Número CAS |
3563-58-4 |
|---|---|
Nombre del producto |
Chloralodol |
Fórmula molecular |
C8H15Cl3O3 |
Peso molecular |
265.6 g/mol |
Nombre IUPAC |
2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol |
InChI |
InChI=1S/C8H15Cl3O3/c1-5(4-7(2,3)13)14-6(12)8(9,10)11/h5-6,12-13H,4H2,1-3H3 |
Clave InChI |
QVFWZNCVPCJQOP-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O |
SMILES canónico |
CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O |
Apariencia |
Solid powder |
Punto de ebullición |
304.7°Cat760mmHg |
melting_point |
103 °C 103.0 °C |
Otros números CAS |
3563-58-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Chloralodol; Chloralodolum; Chlorhexadol; Lora; Mecoral |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Phenyl-5,6-dihydro-2h-1,2,4-oxadiazin-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1668554.png)
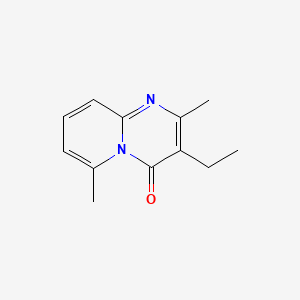
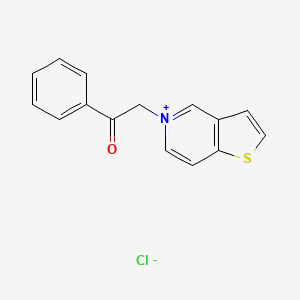

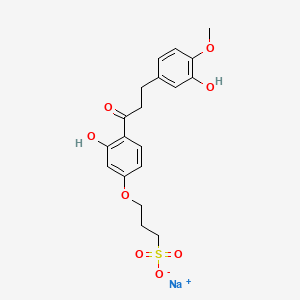
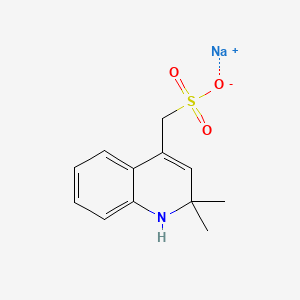
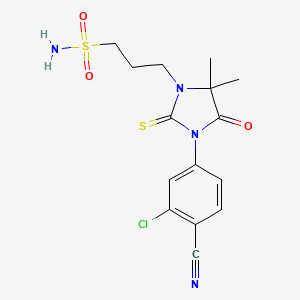
![4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide](/img/structure/B1668562.png)
